N-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
Descripción
This compound features a pyridazine core substituted at the 3-position with a cyclopropanecarboxamide group and at the 6-position with a sulfanyl-linked [(furan-2-yl)methyl]carbamoylmethyl moiety. The sulfanyl (-S-) linker may enhance metabolic stability compared to ether or amine linkers, while the cyclopropane carboxamide could influence target binding through conformational rigidity . Although direct biological data for this compound are unavailable, structurally related pyridazine derivatives are reported as autotaxin (ATX) modulators for inflammatory diseases .
Propiedades
IUPAC Name |
N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(16-8-11-2-1-7-22-11)9-23-14-6-5-12(18-19-14)17-15(21)10-3-4-10/h1-2,5-7,10H,3-4,8-9H2,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOCDEKGTWQICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues in Patent Literature
European Patent EP 4003989 (2023): Describes N-methyl pyridazin-3-yl derivatives (e.g., N-methyl, N-(6-methoxypyridazin-3-yl)amine) as ATX inhibitors. Unlike the target compound, these analogues lack the furan-carbamoyl-sulfanyl substituent and cyclopropane group.
Furopyridine Carboxamides (MedChemComm Supplements)
Compounds like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () feature a furopyridine core with cyclopropane carboxamide substituents. While their core differs (furopyridine vs. pyridazine), both classes utilize cyclopropane to enforce planarity and enhance binding affinity. The target compound’s pyridazine core may offer distinct electronic properties, affecting solubility and target selectivity .
Key Structural and Functional Differences
Implications for Drug Design
- Lipophilicity : The target compound’s furan-sulfanyl moiety may increase logP compared to methoxy-substituted analogues, influencing membrane permeability.
- Metabolic Stability : Sulfanyl linkers resist oxidative degradation better than ethers, suggesting longer half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
